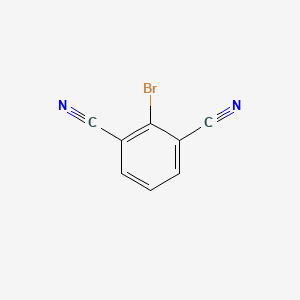

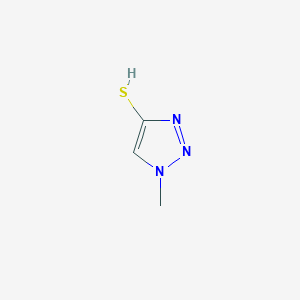

![molecular formula C20H19ClN2O3S2 B2507404 N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide CAS No. 1226443-79-3](/img/structure/B2507404.png)

N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide" is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with various organic reagents. For instance, the synthesis of novel thiophene derivatives has been reported through initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents, leading to compounds with confirmed structures by IR, 1H NMR, MS spectral data, and elemental analysis . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic methods could be applied.

Molecular Structure Analysis

Structural studies of thiophene derivatives, such as the 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, have been conducted using single-crystal X-ray structure determination, which confirmed the proposed structures. These studies also include characterization by 1H NMR and mass spectroscopy . The molecular structure of thiophene derivatives is crucial for their biological activity and interaction with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, aromatic thioamides have been shown to react with transition metal ions to form complexes with different valencies. These reactions result in complexes characterized by chemical analyses, conductivity, spectroscopic, and magnetic measurements . The reactivity of thiophene derivatives with metal ions suggests potential applications in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the antimicrobial activity of Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes has been studied, indicating the importance of the thiophene core and substituents in biological activity . The physical properties such as solubility, melting point, and stability are also essential for the practical application of these compounds.

Applications De Recherche Scientifique

Organic Synthesis Applications

A significant application of thiophene-2-carboxamide derivatives is in organic synthesis, where they serve as key intermediates in the construction of complex molecules. For instance, a facile four-component Gewald reaction under organocatalyzed aqueous conditions efficiently forms 2-amino-3-carboxamide derivatives of thiophene at room temperature, highlighting the compound's utility in synthesizing thiophene derivatives with potential biological activities (Abaee & Cheraghi, 2013). Furthermore, thiophene-2-carboxanilides react with chlorosulfonic acid to yield sulfonyl chlorides, which are then converted into various derivatives, demonstrating the versatility of thiophene-2-carboxamide compounds in chemical synthesis (El-Sayed, 1998).

Material Science Applications

In material science, derivatives of thiophene-2-carboxamide are explored for their potential in creating advanced materials. A study on the synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones illustrates the potential of thiophene-2-carboxamide derivatives in developing new materials with specific chemical properties (Sedlák et al., 2008).

Bioactivity and Medicinal Chemistry

Thiophene-2-carboxamide derivatives are also investigated for their bioactivity. One study synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and evaluated their CNS depressant activity, indicating the compound's relevance in medicinal chemistry (Bhattacharjee, Saravanan, & Mohan, 2011). Similarly, antimicrobial activities of thiophene derivatives underscore their potential in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Mécanisme D'action

Orientations Futures

Future research could focus on the potential application of metal-free synthetic routes for the synthesis of similar compounds with significant biological interests . Additionally, the antibacterial efficacy of similar compounds against extended-spectrum-β-lactamase producing clinical strains of Escherichia coli has been explored .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S2/c1-14-7-9-16(10-8-14)28(25,26)23(2)18-11-12-27-19(18)20(24)22-13-15-5-3-4-6-17(15)21/h3-12H,13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTXHGLWCLYAEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

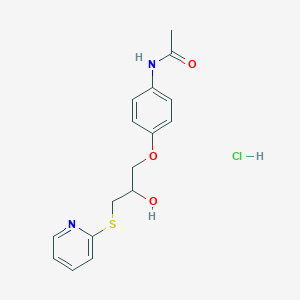

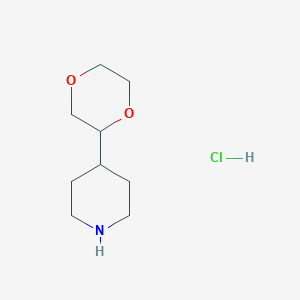

![2-[(2-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2507321.png)

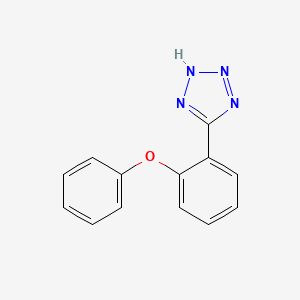

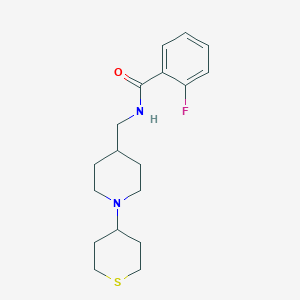

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)

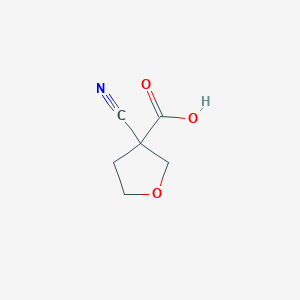

![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)

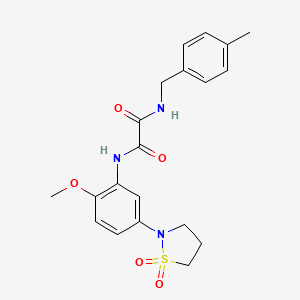

![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)

![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)

![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507343.png)